molecular formula C16H23ClN2O2 B13833367 Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester CAS No. 33531-31-6

Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester

Cat. No.: B13833367
CAS No.: 33531-31-6
M. Wt: 310.82 g/mol
InChI Key: ZXEPICRUPDEDET-UHFFFAOYSA-N
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Description

Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester typically involves the esterification of carbanilic acid derivatives with appropriate alcohols under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using advanced equipment and technology. The methods are designed to ensure high efficiency, cost-effectiveness, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different carbanilic acid derivatives, while substitution reactions can produce a variety of substituted esters.

Scientific Research Applications

Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the context and concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-4-piperidinyl ester include other carbanilic acid derivatives and esters with different substituents.

Uniqueness

What sets this compound apart is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

33531-31-6

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

(1-propan-2-ylpiperidin-4-yl) N-(2-chloro-6-methylphenyl)carbamate

InChI

InChI=1S/C16H23ClN2O2/c1-11(2)19-9-7-13(8-10-19)21-16(20)18-15-12(3)5-4-6-14(15)17/h4-6,11,13H,7-10H2,1-3H3,(H,18,20)

InChI Key

ZXEPICRUPDEDET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(CC2)C(C)C

Origin of Product

United States

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